molecular formula C13H19N3OS B1609664 Dilopetine CAS No. 247046-52-2

Dilopetine

Katalognummer B1609664
CAS-Nummer: 247046-52-2
Molekulargewicht: 265.38 g/mol
InChI-Schlüssel: CIJATQMMNKXTJJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Duloxetine, also known under the brand name Cymbalta among others, is a medication used to treat major depressive disorder, generalized anxiety disorder, diabetic peripheral neuropathy, fibromyalgia, and chronic pain related to muscles and bones . It is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) that works by increasing the levels of serotonin and norepinephrine in the brain .


Synthesis Analysis

Duloxetine’s synthesis involves the use of 1-fluoronaphthalene as a key starting material . Biocatalysis has been used to refine its chemical synthesis, offering cost reduction and environmental benefits .


Molecular Structure Analysis

The molecular structure analysis of Duloxetine is complex and involves advanced techniques such as X-ray diffraction and molecular dynamics simulations .


Chemical Reactions Analysis

Duloxetine undergoes various chemical reactions during its manufacturing process . Its thermal decomposition is constant over time, regardless of its concentration .


Physical And Chemical Properties Analysis

Duloxetine hydrochloride has a molecular weight of 333.88 and is soluble in DMSO . Its physical and chemical properties are critical for ensuring the quality, safety, and effectiveness of the dosage form .

Wissenschaftliche Forschungsanwendungen

Cardioprotective Effects

Dilopetine, known for its cardioprotective properties, has been the subject of research due to its ability to mitigate left ventricular remodeling post-acute myocardial infarction. The L-Carnitine Ecocardiografia Digitalizzata Infarto Miocardico (CEDIM) Trial highlighted that early administration of Dilopetine following an acute myocardial infarction and its continued use for 12 months can significantly attenuate left ventricular dilation. This results in smaller left ventricular volumes at subsequent evaluations, showcasing its potential in improving cardiac outcomes after heart attacks (Iliceto et al., 1995).

Drug-Induced Liver Injury (DILI)

Dilopetine's role extends into the understanding and prevention of Drug-Induced Liver Injury (DILI). The Drug-Induced Liver Injury Network (DILIN) Prospective Study aimed to advance the understanding of DILI by establishing a registry for future studies on clinical, genetic, environmental, and immunological risk factors. This registry is crucial for developing standardized nomenclature, terminology, and causality assessment instruments, which are vital for the clinical management of DILI (Fontana et al., 2009).

Electrophysiological Properties

Dilopetine's electrophysiological properties have been investigated, particularly in the context of nonischemic dilated cardiomyopathy and unexplained syncope. A study examining the outcomes of patients with such conditions treated with implantable defibrillators found that Dilopetine can significantly impact the management and prognosis of these patients. The study provides insights into the therapeutic potential of Dilopetine in treating arrhythmias associated with dilated cardiomyopathy (Knight et al., 1999).

Safety And Hazards

Duloxetine is generally safe for use, but it can cause side effects such as nausea, trouble sleeping, and sexual dysfunction . It is suspected of damaging fertility or the unborn child . There have been concerns about low levels of nitrosamine impurity in medicines containing Duloxetine .

Relevant Papers

Several papers have been published on Duloxetine, discussing its efficacy, safety, tolerability , and its use in treating various psychiatric disorders . A systematic review of its use in clinical trials has also been conducted .

Eigenschaften

IUPAC Name

N,N-dimethyl-2-[(2-methylpyrazol-3-yl)-thiophen-2-ylmethoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3OS/c1-15(2)8-9-17-13(12-5-4-10-18-12)11-6-7-14-16(11)3/h4-7,10,13H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIJATQMMNKXTJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(C2=CC=CS2)OCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20947645
Record name N,N-Dimethyl-2-[(1-methyl-1H-pyrazol-5-yl)(thiophen-2-yl)methoxy]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20947645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dilopetine

CAS RN

247046-52-2
Record name Dilopetine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0247046522
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dimethyl-2-[(1-methyl-1H-pyrazol-5-yl)(thiophen-2-yl)methoxy]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20947645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DILOPETINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5PSG6X4RGG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dilopetine
Reactant of Route 2
Reactant of Route 2
Dilopetine
Reactant of Route 3
Reactant of Route 3
Dilopetine
Reactant of Route 4
Dilopetine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Dilopetine
Reactant of Route 6
Reactant of Route 6
Dilopetine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.